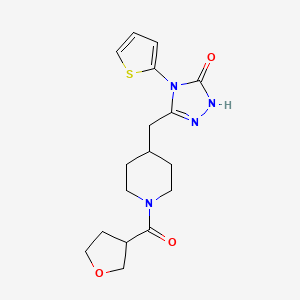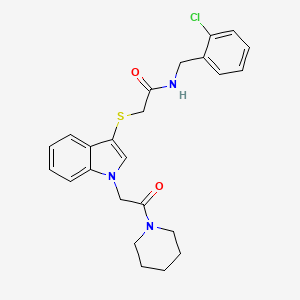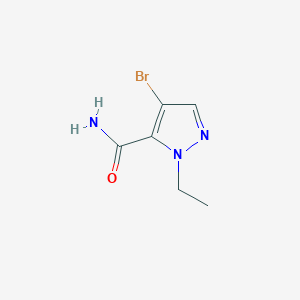![molecular formula C20H23N3O4 B2843932 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034524-85-9](/img/structure/B2843932.png)
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H23N3O4 and its molecular weight is 369.421. The purity is usually 95%.
The exact mass of the compound 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
One of the primary applications of this compound involves its synthesis and characterization within the broader context of organic and medicinal chemistry. The compound's unique structure, incorporating elements like the benzo[d][1,3]dioxol-5-yl and 2,6-dimethylpyrimidin-4-yl moieties, makes it a candidate for exploring novel synthetic pathways and chemical reactions. For instance, studies have focused on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing efficient methods for creating compounds with potential biological activities (Bhat et al., 2018).
Antibacterial and Antitumor Activities
Research into compounds with structures similar to 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone has shown promising antibacterial and antitumor activities. For example, studies have demonstrated the microwave-assisted synthesis of piperidine containing pyrimidine imines and their significant antibacterial activity, indicating potential therapeutic applications (Merugu, Ramesh, & Sreenivasulu, 2010). Furthermore, the evaluation of wound-healing potential of related derivatives in vivo suggests their utility in regenerative medicine and pharmacology (Vinaya et al., 2009).
Crystal Structure and Theoretical Studies
The compound's crystal structure and theoretical studies offer insights into its chemical properties and potential applications in materials science. For instance, the synthesis, crystal structure, and TD/DFT calculations of a similar compound, 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, reveal the formation of supramolecular frameworks, which are critical for understanding molecular interactions and designing new materials (Cai et al., 2020).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13-8-19(22-14(2)21-13)27-16-4-3-7-23(11-16)20(24)10-15-5-6-17-18(9-15)26-12-25-17/h5-6,8-9,16H,3-4,7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSAKMPYHDFHLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)
![(Z)-methyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2843850.png)
![(2E,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2843851.png)
![5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2843853.png)


![3-[(4-Methoxyphenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2843859.png)



![9-Methyl-9-azabicyclo[4.2.1]nonan-3-one](/img/structure/B2843868.png)

![3-(Tert-butylsulfonyl)-1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidine](/img/structure/B2843871.png)
